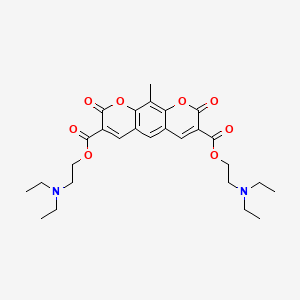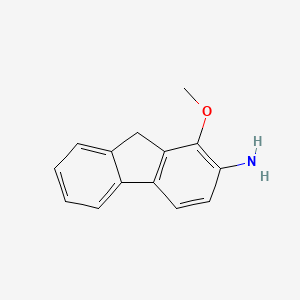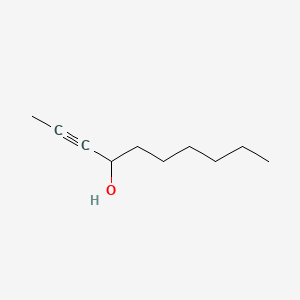
Dec-2-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-2-yn-4-ol is an organic compound with the molecular formula C10H18O It is a member of the alkynol family, characterized by the presence of both an alkyne (carbon-carbon triple bond) and an alcohol (hydroxyl group) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-2-yn-4-ol can be synthesized through several methods. One common approach involves the alkynylation of aldehydes mediated by zinc and allyl bromide. This method allows for the reaction of aromatic, aliphatic, and vinyl aldehydes with terminal alkynes to produce propargylic alcohols, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. These methods often employ catalysts and optimized reaction conditions to maximize yield and efficiency. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Dec-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkenes or alkanes.
Substitution: Produces halides or other substituted derivatives.
Scientific Research Applications
Dec-2-yn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dec-2-yn-4-ol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that may interact with biological targets. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions contribute to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Pent-4-yn-2-ol: Another alkynol with similar reactivity but a shorter carbon chain.
Hept-2-yn-4-ol: Similar structure with a different carbon chain length.
Oct-2-yn-4-ol: Shares the alkyne and alcohol functional groups but differs in carbon chain length
Uniqueness: Dec-2-yn-4-ol is unique due to its specific carbon chain length and the position of the functional groups
Properties
CAS No. |
71393-77-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-2-yn-4-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3,5-7,9H2,1-2H3 |
InChI Key |
UHCYHYDEYHUCHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


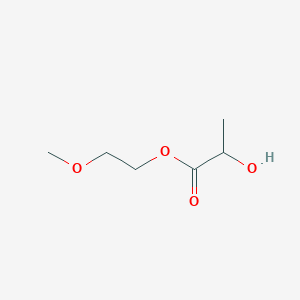
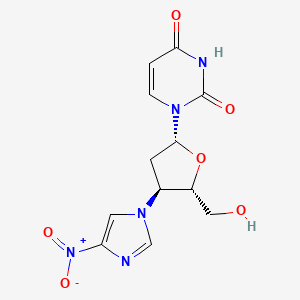
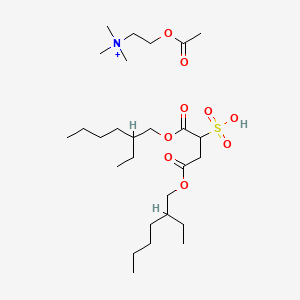

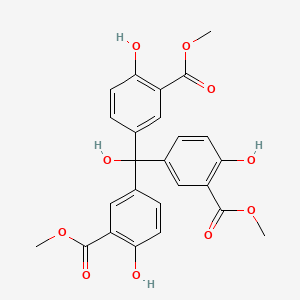
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
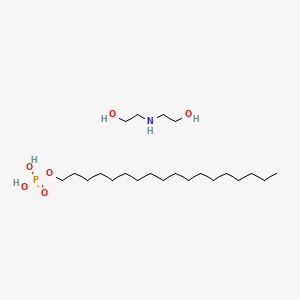
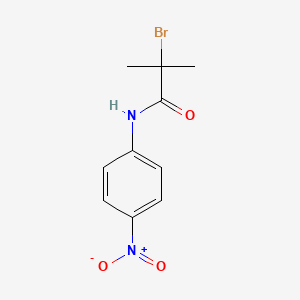

![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
